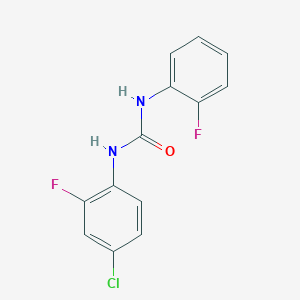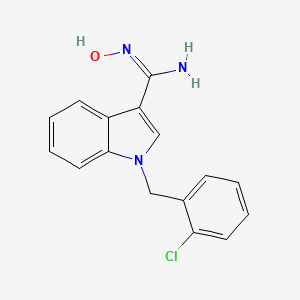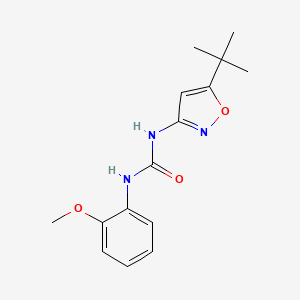![molecular formula C12H19NO2S B5315571 N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide](/img/structure/B5315571.png)
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide, commonly known as NDMA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a selective dopamine receptor antagonist. In
作用機序
NDMA acts as a selective dopamine receptor antagonist, which means that it blocks the activity of dopamine receptors in the brain. This results in a number of different effects, including a decrease in movement, a decrease in reward-seeking behavior, and a decrease in motivation. The mechanism of action of NDMA is complex, and involves a number of different biochemical pathways, including the inhibition of cyclic AMP production and the modulation of intracellular calcium levels.
Biochemical and Physiological Effects
NDMA has a number of interesting biochemical and physiological effects. For example, this compound has been found to decrease the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, NDMA has been found to decrease the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. These effects are thought to contribute to the ability of NDMA to selectively block dopamine receptors in the brain.
実験室実験の利点と制限
NDMA has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers. In addition, NDMA has a well-characterized mechanism of action, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of NDMA is that it is a relatively potent compound, which means that it can have toxic effects at high concentrations. As a result, researchers need to be careful when working with this compound to ensure that they do not expose themselves or their subjects to excessive levels of NDMA.
将来の方向性
There are a number of future directions for research on NDMA. One area of interest is the use of this compound in the treatment of Parkinson's disease, which is a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. NDMA has been found to be effective in animal models of Parkinson's disease, and there is interest in exploring the potential of this compound as a treatment for this disorder. In addition, there is interest in exploring the role of NDMA in other neurological disorders, such as schizophrenia and drug addiction. Finally, there is interest in developing new compounds that are based on the structure of NDMA, which may have improved pharmacological properties and a wider range of applications in scientific research.
合成法
NDMA can be synthesized using a number of different methods, including the reaction of 3,4-dimethylphenylpropanol with methanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of NDMA, which can then be purified using a variety of techniques, such as column chromatography.
科学的研究の応用
NDMA has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a number of interesting properties, including its ability to selectively block dopamine receptors, which are involved in a wide range of physiological processes, including movement, reward, and motivation. As a result, NDMA has been used to study the role of dopamine in a number of different contexts, including drug addiction, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-12(13-16(4,14)15)11-7-6-9(2)10(3)8-11/h6-8,12-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVZRKMDVUIODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)


![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)